5-Methoxysalicylic acid

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'acide 5-méthoxysalicylique peut être synthétisé par méthylation de l'acide salicylique. La réaction implique généralement l'utilisation d'un agent méthylant tel que le sulfate de diméthyle ou l'iodure de méthyle en présence d'une base comme l'hydroxyde de sodium ou le carbonate de potassium. La réaction est effectuée sous reflux pour assurer une méthylation complète .

Méthodes de production industrielle

En milieu industriel, la production de l'acide 5-méthoxysalicylique suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et un contrôle précis des conditions de réaction pour garantir un rendement élevé et la pureté du produit. Le produit final est ensuite purifié par recristallisation ou d'autres techniques de purification appropriées .

Analyse Des Réactions Chimiques

Types de réactions

L'acide 5-méthoxysalicylique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones correspondantes.

Réduction : Les réactions de réduction peuvent le convertir en ses dérivés alcooliques correspondants.

Substitution : Les réactions de substitution électrophile peuvent se produire sur le cycle aromatique, conduisant à la formation de divers dérivés substitués.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes, les agents nitrants et les agents sulfonants sont couramment utilisés dans des conditions contrôlées.

Principaux produits formés

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dérivés alcooliques.

Substitution : Divers composés aromatiques substitués selon le réactif utilisé.

Applications De Recherche Scientifique

Introduction to 5-Methoxysalicylic Acid

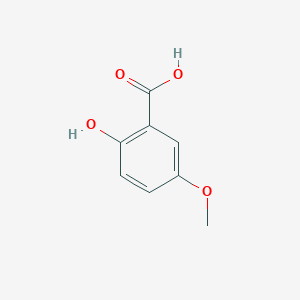

This compound, also known as 2-hydroxy-5-methoxybenzoic acid, is a compound that belongs to the class of organic compounds known as m-methoxybenzoic acids and derivatives. This compound has garnered attention for its potential applications in various fields, particularly in pharmacology and food science. Its unique chemical structure, characterized by a methoxy group at the 5-position of the salicylic acid backbone, contributes to its diverse bioactivities.

Pharmacological Potential

This compound has shown promising pharmacological properties, particularly as an inhibitor of cyclooxygenase-1 (Cox-1). In a study validating its bioactivity, it was demonstrated that this compound exhibits significant inhibitory effects on Cox-1, which is crucial for the synthesis of prostaglandins involved in inflammation and pain pathways . This suggests potential applications in developing anti-inflammatory drugs.

Natural Compound-Derived Drug Development

Research indicates that many small-molecule drugs are derived from natural compounds. A study highlighted the structural similarity between this compound and certain therapeutic drugs, proposing that it could serve as a lead compound for new drug development targeting inflammatory conditions . The exploration of its interactions with various biological targets could unveil additional therapeutic uses.

Food Science and Nutritional Studies

This compound has been detected in various foods, particularly in black tea and herbs. Its presence in these dietary sources positions it as a potential biomarker for food consumption studies . The compound’s antioxidant properties may also contribute to health benefits associated with these foods, warranting further investigation into its role in nutrition and health promotion.

Biomarker Research

Due to its detection in human urine and its role as a bacterial metabolite, this compound holds promise as a biomarker for dietary intake studies and metabolic health assessments . Understanding its metabolism and excretion patterns can provide insights into dietary habits and their impact on health.

Case Study 1: Inhibition of Cyclooxygenase-1

In an experimental validation study, the inhibitory activity of this compound against Cox-1 was tested alongside known compounds. The results indicated that it significantly inhibited the enzyme's activity, suggesting its potential use in developing anti-inflammatory agents similar to existing non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Dietary Intake and Metabolism

A study examining the presence of this compound in various foods found that it could serve as a reliable biomarker for tea consumption. The research highlighted its quantification in human urine samples post-consumption, reinforcing its utility in dietary studies .

Table 1: Summary of Bioactivities of this compound

Table 2: Detection of this compound in Foods

| Food Source | Detection Status | Notes |

|---|---|---|

| Black Tea | Detected | Potential health benefits |

| Green Tea | Detected | Associated with antioxidant properties |

| Herbs and Spices | Detected | Implications for dietary intake studies |

Mécanisme D'action

The mechanism of action of 5-Methoxysalicylic acid involves its interaction with various molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can modulate various biochemical pathways, leading to its observed effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide salicylique : Le composé parent de l'acide 5-méthoxysalicylique, connu pour son utilisation dans le traitement de l'acné et comme précurseur dans la synthèse de l'aspirine.

Salicylate de méthyle : Un autre dérivé de l'acide salicylique, couramment utilisé dans les analgésiques topiques et comme agent aromatisant.

Acide acétylsalicylique (Aspirine) : Un médicament anti-inflammatoire et analgésique largement utilisé.

Unicité

L'acide 5-méthoxysalicylique est unique en raison de la présence du groupe méthoxy en position 5, ce qui lui confère des propriétés chimiques et une réactivité distinctes par rapport à ses analogues. Cette différence structurelle lui permet de participer à des réactions spécifiques et de présenter des activités biologiques uniques .

Activité Biologique

5-Methoxysalicylic acid (5-MSA) is a derivative of salicylic acid, recognized for its potential biological activities and therapeutic applications. This article explores the compound's biological activity, focusing on its interactions with human proteins, particularly its role as an inhibitor of Cyclooxygenase-1 (Cox-1), and its implications in health and disease.

Chemical Structure and Properties

This compound is chemically classified as a methoxysalicylic acid, characterized by a methoxy group at the 5-position of the salicylic acid structure. Its chemical formula is C₈H₈O₃, and it is also known as 2-hydroxy-5-methoxybenzoate. This compound has been identified in various natural sources, including tea, herbs, and spices, which contribute to its dietary intake among humans .

1. Cox-1 Inhibition

Recent studies have highlighted the inhibitory effects of 5-MSA on Cox-1, an enzyme involved in the inflammatory response. A machine learning model predicted that 5-MSA could bind to Cox-1, which was subsequently validated through experimental assays. The results demonstrated that 5-MSA exhibited significant inhibition of Cox-1 activity, comparable to the known antithrombotic drug triflusal. Specifically, at a concentration of 100 μM, 5-MSA achieved approximately 40% inhibition of Cox-1 activity .

| Compound | IC50 (μM) | Inhibition at 100 μM |

|---|---|---|

| Triflusal | ~100 | ~42% |

| This compound | N/A | ~40% |

| 4-Isopropylbenzoic Acid | N/A | No inhibition |

This suggests that 5-MSA may share similar pharmacological properties with triflusal, indicating its potential use in managing conditions related to inflammation and thrombosis.

2. Antiplatelet Activity

In addition to its Cox-1 inhibitory effects, 5-MSA has been shown to possess antiplatelet activity in animal models. This property further supports its therapeutic potential in preventing thrombotic events, making it a candidate for further research into cardiovascular disease interventions .

Case Studies and Experimental Findings

A notable study employed high-throughput screening methods to assess the bioactivity of numerous natural compounds, including 5-MSA. The research utilized a machine learning approach to predict molecular targets based on structural similarities with known drugs. The validation of these predictions was crucial for establishing confidence in the bioactivity claims surrounding dietary compounds like 5-MSA .

Experimental Validation

The study confirmed that while triflusal inhibited Cox-1 effectively, the control compound (4-isopropylbenzoic acid) did not exhibit any inhibitory effects. This stark contrast emphasizes the specificity and potential efficacy of 5-MSA as a therapeutic agent .

Potential Applications

Given its biological activities, particularly its ability to inhibit Cox-1 and exert antiplatelet effects, 5-MSA may have several applications:

- Cardiovascular Health : Its antithrombotic properties could be beneficial in preventing ischemic strokes and other cardiovascular diseases.

- Anti-inflammatory Treatments : As a Cox-1 inhibitor, it may serve as an alternative or adjunct therapy in managing inflammatory conditions.

Propriétés

IUPAC Name |

2-hydroxy-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZIWIAOVZOBLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25832-71-7 (hydrochloride salt) | |

| Record name | 5-Methoxysalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0062551 | |

| Record name | Benzoic acid, 2-hydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Methoxysalicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9 mg/mL | |

| Record name | 5-Methoxysalicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2612-02-4 | |

| Record name | 5-Methoxysalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2612-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxysalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxysalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-5-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acid5-methoxysalicylic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Methoxysalicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142 - 146 °C | |

| Record name | 5-Methoxysalicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.